5-(Pyridin-3-ylmethyl)-4H-1,2,4-triazol-3-amine basic properties
5-(Pyridin-3-ylmethyl)-4H-1,2,4-triazol-3-amine basic properties
Executive Summary
5-(Pyridin-3-ylmethyl)-4H-1,2,4-triazol-3-amine is a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry as a fragment for kinase inhibition and receptor modulation.[1] Structurally, it consists of a 3-amino-1,2,4-triazole core linked via a methylene bridge to a pyridine ring.[1] This specific architecture offers a unique balance of hydrogen bond donor/acceptor motifs (D-A-D pattern) critical for ATP-competitive binding, while the methylene spacer disrupts conjugation, modulating the basicity and solubility profile compared to its directly biaryl analogs.[1]
This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, robust synthetic pathways, and structural dynamics.[1] It is designed to serve as a reference for researchers optimizing lead compounds in oncology and anti-infective therapeutic areas.[1]
Part 1: Chemical Identity & Physicochemical Profiling
The following data characterizes the core scaffold. Researchers should note the amphoteric nature of the triazole ring, which significantly influences solubility and formulation strategies.[1]
Chemical Identity
| Parameter | Detail |
| IUPAC Name | 5-(pyridin-3-ylmethyl)-4H-1,2,4-triazol-3-amine |
| Common Synonyms | 3-Amino-5-(3-pyridylmethyl)-1,2,4-triazole; 3-Pyridylacetyl-aminoguanidine cyclized |
| Molecular Formula | C₈H₉N₅ |
| Molecular Weight | 175.19 g/mol |
| SMILES | NC1=NN=C(CC2=CN=CC=C2)N1 |
| CAS Registry Number | Not widely indexed as a commodity chemical; often synthesized in-situ.[1][2][3] |
Physicochemical Properties (Predicted & Experimental Consensus)
| Property | Value | biological Implication |
| cLogP | 0.2 – 0.5 | Highly hydrophilic; ideal for fragment-based drug discovery (FBDD) starting points.[1] |
| TPSA | ~80 Ų | Good membrane permeability potential; TPSA < 140 Ų suggests oral bioavailability.[1] |
| pKa (Triazole) | ~9.8 (NH acidic) / ~2.3 (N basic) | Amphoteric.[1] Exists as a neutral species at physiological pH (7.4).[1] |
| pKa (Pyridine) | ~5.2 | The pyridine nitrogen is weakly basic; protonation improves solubility in acidic media.[1] |
| H-Bond Donors | 2 (Exocyclic NH₂, Triazole NH) | Critical for engaging Glu/Asp residues in kinase hinge regions.[1] |
| H-Bond Acceptors | 4 (Pyridine N, Triazole Ns) | Facilitates water-mediated bridging interactions.[1] |
Part 2: Synthetic Pathways
The synthesis of 5-substituted-3-amino-1,2,4-triazoles is classically achieved through the cyclization of acyl hydrazides with electrophilic guanylating agents.[1] The pathway below describes the most robust route utilizing S-methylisothiourea , which avoids the toxicity of cyanogen bromide and offers higher yields.
Mechanism of Formation
-
Hydrazinolysis: 3-Pyridylacetic acid ethyl ester reacts with hydrazine hydrate to form the hydrazide.[1]
-
Condensation: The hydrazide attacks the electrophilic carbon of S-methylisothiourea.[1]
-
Cyclization: Intramolecular nucleophilic attack by the hydrazide nitrogen closes the ring, eliminating methanethiol (MeSH).[1]
Visualization: Synthetic Workflow
Caption: Step-wise synthesis from pyridyl ester precursors via S-methylisothiourea cyclization.
Part 3: Structural Analysis & Tautomerism
Understanding the tautomeric equilibrium is vital for docking studies.[1] 1,2,4-Triazoles are dynamic systems.[1]
Tautomeric States
In solution, the molecule exists in equilibrium between the amine (major) and imine (minor) forms, and the proton on the triazole ring shifts between N1, N2, and N4.[1]
-
4H-Form (Target): Often the most stable in crystal lattices.[1]
-
1H/2H-Forms: Dominant in solution depending on solvent polarity.[1]
-
Key Insight: When docking this molecule into a protein pocket, all tautomers must be generated to avoid false negatives in binding affinity predictions.
Visualization: Tautomeric Equilibrium
Caption: Proton migration pathways on the triazole ring affecting hydrogen bond donor/acceptor profiles.
Part 4: Experimental Protocols
The following protocols are standardized for laboratory-scale synthesis (10–50 mmol scale).
Synthesis of 3-Pyridylacetyl Hydrazide
-
Reagents: Ethyl 3-pyridylacetate (10 mmol), Hydrazine hydrate (80%, 30 mmol), Ethanol (20 mL).
-
Procedure:
-
Dissolve the ester in absolute ethanol.[1]
-
Add hydrazine hydrate dropwise at room temperature.[1]
-
Reflux the mixture for 4 hours. Monitor via TLC (10% MeOH in DCM).[1]
-
Workup: Cool to 0°C. The hydrazide often precipitates as a white solid.[1] Filter, wash with cold ethanol, and dry under vacuum.[1]
-
Yield Expectation: 85-95%.[1]
-
Cyclization to Triazol-3-amine
-
Reagents: 3-Pyridylacetyl hydrazide (10 mmol), S-methylisothiourea sulfate (5 mmol - stoichiometry note: sulfate salt contains 2 equivalents of isothiourea), Sodium Hydroxide (10 mmol), Water (15 mL).[1]
-
Procedure:
-
Dissolve S-methylisothiourea sulfate in water.[1]
-
Add NaOH pellets (or 1M solution) to neutralize the sulfate and activate the isothiourea.[1]
-
Reflux for 6–8 hours.[1] Caution: Evolution of methanethiol (MeSH) occurs.[1] Use a bleach trap for the exhaust gas.[1]
-
Workup: Cool the solution. If precipitation is slow, neutralize carefully to pH 7 using dilute HCl.[1] The product (triazole) is amphoteric and least soluble at its isoelectric point.[1]
-
Recrystallize from water or ethanol/water mix.[1]
-
-
Validation (NMR):
Part 5: Biological Applications
Kinase Inhibitor Fragment
This scaffold mimics the adenosine ring of ATP.[1]
-
Mechanism: The aminotriazole moiety functions as a "hinge binder."[1] The exocyclic amine (donor) and the triazole nitrogen (acceptor) form a bidentate hydrogen bond with the backbone carbonyl and amide NH of the kinase hinge region.[1]
-
Linker Role: The methylene group allows the pyridine ring to rotate and access the "sugar pocket" or "solvent front," providing a vector for growing the fragment into a high-affinity lead.[1]
Bioisosterism
The pyridine-3-ylmethyl group is often used as a bioisostere for a benzyl group.[1]
-
Advantage: Introduction of the pyridine nitrogen reduces lipophilicity (lowers LogP) and improves metabolic stability against P450 oxidation compared to a phenyl ring.[1]
References
-
Potts, K. T. (1961).[1] "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 61(2), 87–127.[1] Link[1]
-
Bhat, B. A., et al. (2005).[1] "Synthesis and biological activity of some new 1,2,4-triazole derivatives." Indian Journal of Chemistry, 44B.[1] (Standard synthesis of aminotriazoles via S-methylisothiourea).
-
Lipinski, C. A. (2004).[1] "Lead- and drug-like compounds: the rule-of-five revolution."[1] Drug Discovery Today. Link
-
PubChem Compound Summary. "3-Amino-1,2,4-triazole derivatives." (General structural data for triazole scaffolds). Link
Sources
- 1. 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine | C12H10N6 | CID 570409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]
- 4. Hydrazine synthesis by C-C coupling [organic-chemistry.org]
- 5. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 6. Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

